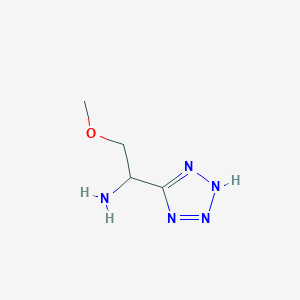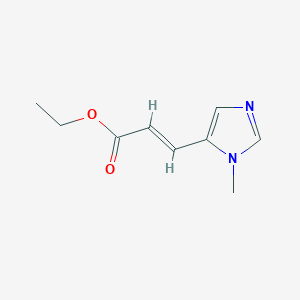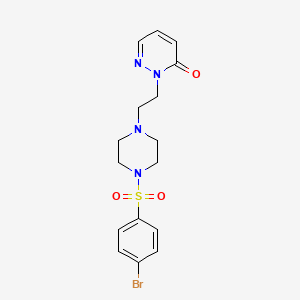![molecular formula C16H13ClFNO3S3 B2915825 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2210141-88-9](/img/structure/B2915825.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO3S3 and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fungicidal and Herbicidal Activities
Research has demonstrated the structural characteristics of N-phenylbenzenesulfonamide derivatives, indicating their significant fungicidal activities against damping-off caused by Pythium ultimum. The findings reveal that the presence of a 2-fluoro-4-chlorophenyl group significantly enhances both herbicidal and fungicidal activities, underscoring the potential of specific structural modifications in developing effective agrochemical agents (조윤기 et al., 2008).
Anticancer Properties
Several studies have focused on the development of benzenesulfonamide derivatives as potent anticancer agents. For instance, the introduction of a fluorine atom in certain derivatives has been shown to notably increase selectivity for cyclooxygenase-2 (COX-2) inhibition, which is crucial for the treatment of various cancers, including rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). Another study identified sulfonamide drugs that bind to the colchicine site of tubulin, inhibiting tubulin polymerization, which is a novel approach for cancer treatment (Mithu Banerjee et al., 2005).
Molecular Dynamic Simulations
The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been explored using quantum chemical calculations and molecular dynamics simulations. This research demonstrates the potential of specific sulfonamide derivatives in protecting metal surfaces from corrosion, indicating their applicability in material science and engineering (S. Kaya et al., 2016).
Enzymatic Inhibition
Sulfonamide derivatives have also been studied for their potential as selective inhibitors in enzymatic processes. The selective acylation of amines in water by N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides showcases the versatility of these compounds in organic synthesis and drug development, emphasizing their role in selective enzymatic inhibition (S. Ebrahimi et al., 2015).
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound contains a bithiophene moiety , which is a common structure in many organic compounds and has been used in various applications, including the selective ionization of alkaloids . .
Mode of Action
In general, the mode of action of a compound defines the process of how it works on its targets at a molecular level It involves the compound’s interaction with its targets and any resulting changes
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and in this case, would be the pathways affected by the compound’s interaction with its targets . Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound It’s crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S3/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(24-16)10-5-6-23-9-10/h1-7,9,14,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRJHIQCVQSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)
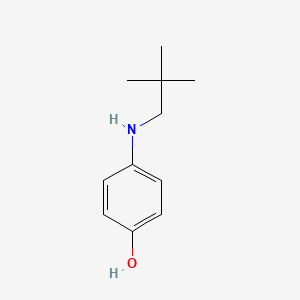

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
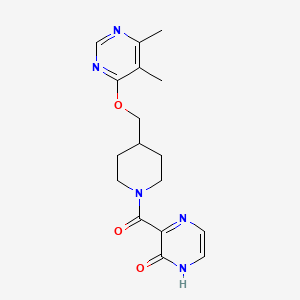
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)
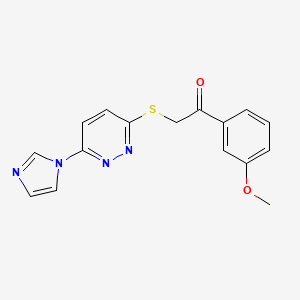
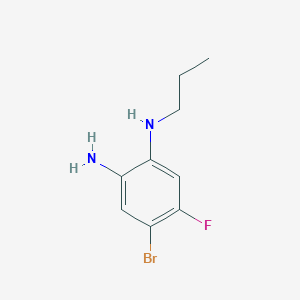
![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)
